molecular formula C10H18O2 B13257364 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13257364
M. Wt: 170.25 g/mol
InChI Key: LFNLZMRXNTZWQK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that combines a cyclohexane ring with a methoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Methoxymethyl chloride, suitable bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-4-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Industrial Chemistry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde involves its functional groups:

    Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

    Methoxymethyl Group: Acts as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.

    Cyclohexane Ring: Provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-4-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.

    1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.

    2-(Methoxymethyl)-1,4-benzenediamine: Contains a methoxymethyl group but with a benzene ring instead of a cyclohexane ring.

Uniqueness

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, methoxymethyl group, and aldehyde functional group. This combination imparts specific reactivity and stability, making it valuable in various chemical applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9-3-5-10(7-11,6-4-9)8-12-2/h7,9H,3-6,8H2,1-2H3

InChI Key

LFNLZMRXNTZWQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(COC)C=O

Origin of Product

United States

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